molecular formula C10H14BrNOS B13585252 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol

Cat. No.: B13585252
M. Wt: 276.20 g/mol
InChI Key: JKILTPXMSQLJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol (CAS 414875-34-6) is a bromothiophene and piperidine-containing compound with a molecular formula of C10H14BrNOS and a molecular weight of 276.20 g/mol . This hybrid structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Piperidine derivatives are one of the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underlining their critical role in the pharmaceutical industry . The piperidine ring is a ubiquitous feature in molecules with biological activity, and its functionalization is a common strategy in lead optimization. The 5-bromothiophene moiety, on the other hand, serves as a versatile handle for further cross-coupling reactions, allowing researchers to explore diverse chemical space. This compound is intended for research and development purposes only, specifically for use in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can utilize this chemical as a key building block in the design and synthesis of novel bioactive molecules, such as GPR119 agonists, where piperidine derivatives have shown promise in enhancing activity and improving pharmacological profiles . When handling this compound, please refer to the Safety Data Sheet for proper hazard and safety information.

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H14BrNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2

InChI Key

JKILTPXMSQLJSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(S2)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Route Summary

The synthesis of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol generally proceeds through the following key steps:

Step Description Reagents/Conditions Notes
1 Bromination of Thiophene Bromine (Br₂) or N-bromosuccinimide (NBS) Selective bromination at the 5-position of thiophene ring
2 Formation of 5-Bromothiophen-2-ylmethyl intermediate Alkylation using formaldehyde or chloromethyl reagents Introduces the methylene linker
3 Coupling with Piperidin-4-ol or Piperidine derivative Nucleophilic substitution or reductive amination under basic conditions (e.g., NaHCO₃) Forms the C-N or C-C bond at the 4-position
4 Purification Recrystallization (methanol/water) or column chromatography Ensures high purity (>93%)

This route leverages the selective bromination of thiophene to install the bromine atom, followed by methylene linkage formation and attachment to the piperidine ring bearing the hydroxyl group.

Detailed Stepwise Procedure

Bromination of Thiophene
  • Objective: Selective monobromination at the 5-position of thiophene.
  • Method: React thiophene with bromine or N-bromosuccinimide in an inert solvent (e.g., chloroform) at controlled temperature (0–25°C).
  • Outcome: Formation of 5-bromothiophene with high regioselectivity.
  • Notes: Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures selective substitution.
Formation of 5-Bromothiophen-2-ylmethyl Intermediate
  • Objective: Introduce a methylene group at the 2-position of the bromothiophene ring to serve as a linker.
  • Method: React 5-bromothiophene with a chloromethyl reagent or formaldehyde under basic conditions to form the bromothiophen-2-ylmethyl intermediate.
  • Conditions: Use of bases such as sodium hydride or sodium bicarbonate can facilitate alkylation.
  • Notes: Purification by extraction and drying with anhydrous sodium sulfate is common.
Coupling with Piperidin-4-ol
  • Objective: Attach the piperidin-4-ol moiety to the bromothiophen-2-ylmethyl intermediate.
  • Method: Nucleophilic substitution or reductive amination of the intermediate with piperidin-4-ol or 4-piperidone derivatives under basic conditions.
  • Conditions: Mild bases (e.g., sodium bicarbonate) and solvents like methanol or tetrahydrofuran (THF) are used.
  • Purification: Recrystallization from methanol/water or column chromatography on silica gel with ethyl acetate/hexane mixtures.
  • Yield and Purity: Typical yields exceed 70%, with purity >93% achievable through optimized purification.

Industrial and Laboratory Scale Considerations

  • Industrial synthesis often employs continuous flow reactors and automated synthesis to optimize yield and reproducibility.
  • Use of catalysts such as sulfamic acid in acetylation steps (for related piperidine derivatives) improves reaction efficiency.
  • Drying agents like anhydrous sodium sulfate are used to remove water from organic phases before isolation.
  • Reaction monitoring via TLC, NMR, and high-resolution mass spectrometry (HRMS) is essential for quality control.

Functional Group Transformations and Mechanistic Insights

The hydroxyl and amine groups on the piperidine ring allow for further chemical modifications post-synthesis:

Transformation Reagents/Conditions Product Example Notes
Esterification Acetic anhydride, sulfamic acid catalyst 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl acetate Enhances lipophilicity
Oxidation Potassium permanganate (KMnO₄) 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-one Converts alcohol to ketone
Nucleophilic substitution Alkyl halides, base 4-((5-Bromothiophen-2-yl)methyl)-4-alkoxypiperidine Introduces alkoxy groups
Condensation Aldehydes or ketones Schiff base derivatives Used in antimicrobial agent synthesis
Reduction Lithium aluminum hydride (LiAlH₄) 4-((5-Bromothiophen-2-yl)methyl)piperidine Removes hydroxyl group

These transformations highlight the versatility of the piperidin-4-ol scaffold for medicinal chemistry applications.

Comparative Data Table: Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptations Comments
Bromination Bromine or NBS, 0–25°C, chloroform Continuous flow bromination, controlled dosing Ensures regioselectivity and safety
Alkylation NaH or NaHCO₃, THF or methanol, room temp Automated mixing, solvent recycling Improves yield and reduces waste
Coupling Base (NaHCO₃), methanol, reflux Use of catalysts, optimized temperature control Enhances reaction rate and purity
Purification Recrystallization, silica gel chromatography Industrial crystallizers, automated chromatography Critical for >93% purity

Research Findings and Analytical Characterization

Chemical Reactions Analysis

Reactions Involving the 5-Bromothiophene Moiety

The bromine atom at the 5-position of the thiophene ring enables diverse cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling

The bromothiophene group participates in palladium-catalyzed Suzuki reactions with boronic acids to form biaryl derivatives. For example:
Reaction:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol+ArB(OH)2Pd(PPh3)4,Na2CO34-((5-Ar-thiophen-2-yl)methyl)piperidin-4-ol\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-((5-Ar-thiophen-2-yl)methyl)piperidin-4-ol}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Sodium carbonate

  • Solvent: THF/H2_2O (1:1)
    Applications: Used to introduce aryl groups for structure-activity relationship (SAR) studies in drug discovery .

Sonogashira Coupling

The bromine can be replaced with alkynyl groups via Sonogashira coupling:
Example Reaction:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol+RC≡CHPdCl2(PPh3)2,CuI4-((5-(RC≡C)-thiophen-2-yl)methyl)piperidin-4-ol\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} + \text{RC≡CH} \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{CuI}} \text{4-((5-(RC≡C)-thiophen-2-yl)methyl)piperidin-4-ol}

Conditions:

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride

  • Co-catalyst: Copper(I) iodide

  • Solvent: Triethylamine/DMF .

Reactions Involving the Piperidin-4-ol Group

The hydroxyl and amine groups on the piperidine ring enable acid-base chemistry, esterification, and oxidation.

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.
Example:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol+Ac2OH+4-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl acetate\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} + \text{Ac}_2\text{O} \xrightarrow{\text{H}^+} \text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl acetate}

Conditions:

  • Reagent: Acetic anhydride

  • Catalyst: Sulfuric acid or pyridine .

Oxidation

The piperidine ring can undergo oxidation to form ketones or lactams.
Example:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-olKMnO4,H2O4-((5-Bromothiophen-2-yl)methyl)piperidin-4-one\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-one}

Conditions:

  • Oxidizing agent: Potassium permanganate

  • Solvent: Aqueous acidic medium .

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in reactions with alkyl halides:
Example:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol+RXBase4-((5-Bromothiophen-2-yl)methyl)-4-alkoxy-piperidine\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} + \text{RX} \xrightarrow{\text{Base}} \text{4-((5-Bromothiophen-2-yl)methyl)-4-alkoxy-piperidine}

Conditions:

  • Base: Sodium hydride or potassium carbonate

  • Solvent: DMF or THF .

Condensation Reactions

The secondary amine in the piperidine ring can form Schiff bases with aldehydes or ketones.
Example:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol+RCHOSchiff base derivative\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} + \text{RCHO} \rightarrow \text{Schiff base derivative}

Applications: Used to synthesize antimicrobial agents (e.g., derivatives tested against E. coli and S. aureus) .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group:
Example:

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-olLiAlH44-((5-Bromothiophen-2-yl)methyl)piperidine\text{4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol} \xrightarrow{\text{LiAlH}_4} \text{4-((5-Bromothiophen-2-yl)methyl)piperidine}

Conditions:

  • Reducing agent: Lithium aluminum hydride

  • Solvent: Dry ether .

Table 2: Functional Group Transformations

ReactionReagents/ConditionsProductApplicationReference
EsterificationAc2_2O, H2_2SO4_4Piperidin-4-yl acetate derivativeProdrug synthesis
OxidationKMnO4_4, H2_2O/H+^+Piperidin-4-one derivativeIntermediate for further reactions
Schiff Base FormationRCHO, EtOH, refluxAntimicrobial agentsDrug discovery

Mechanistic Insights

  • Suzuki Coupling: The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

  • Esterification: Acid-catalyzed nucleophilic acyl substitution occurs at the hydroxyl group .

Scientific Research Applications

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidin-4-ol Core

Compound 1 : 4-(4-Bromophenyl)-1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)piperidin-4-ol (CAS: N/A)
  • Structure : Features a 4-bromophenyl group at the 4-position of piperidin-4-ol and a 7-azaindole (pyrrolo[2,3-b]pyridine) substituent.
  • Synthesis : Prepared in 75% yield via condensation of 7-azaindole with 4-(4-bromophenyl)-4-hydroxypiperidine .
  • Properties : White powder, melting point 208–209°C , oxalate salt form .
  • Key Difference : The bromine is on a phenyl ring rather than a thiophene, and the heterocycle is a nitrogen-rich azaindole.
Compound 2 : 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol (CAS: 1335112-98-5)
  • Structure: Contains a chloro-fluorophenylamino group instead of bromothiophene.
  • Molecular Formula : C₁₂H₁₆ClFN₂O (258.72 g/mol ) .
Compound 3 : 4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol (CAS: 1330583-68-0)
  • Structure: Substituted with a fluorophenylamino group.
  • Molecular Formula : C₁₂H₁₇FN₂O (224.27 g/mol ) .
  • Safety : Classified as an irritant .

Heterocyclic Ring Modifications

Compound 4 : 1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol (CAS: N/A)
  • Structure : Similar core to the target compound but with a 4-iodophenyl group and 7-azaindole substituent.
  • Synthesis : 48% yield; melting point 187–188°C (oxalate salt) .
  • Relevance : Demonstrated high affinity for dopamine D2 receptors in related analogs, though receptor selectivity varies with heterocycle choice .
Compound 5 : 4-[(Furan-2-yl)methyl]piperidin-4-ol (CAS: 1500831-71-9)
  • Structure : Replaces bromothiophene with a furan ring.
  • Molecular Formula: C₁₀H₁₅NO₂ (181.23 g/mol) .

Piperidin-4-ol Derivatives with Extended Pharmacophores

Compound 6 : LAS_52160953 (CAS: N/A)
  • Structure: 1-(3-(3-(2-methyl-2,3-dihydro-1H-imidazol-1-yl)propoxy)benzyl)-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol.
  • Activity : Binds to Toxoplasma gondii ME49 TgAPN2 with a binding energy of −8.6 kcal/mol , forming hydrogen bonds with Tyr914 and hydrophobic contacts with Asp920 and Leu1372 .
  • Comparison: The extended phenoxy-methyl chain and imidazole group enhance target engagement compared to simpler bromothiophene derivatives.
Compound 7 : 1-(5-methylpyrimidin-2-yl)piperidin-4-ol (CAS: 1236285-21-4)
  • Structure : Substituted with a pyrimidine ring.
  • Molecular Formula : C₁₀H₁₅N₃O (193.25 g/mol ) .
  • Application: Potential as a kinase inhibitor scaffold due to the pyrimidine moiety.

Structural and Functional Analysis Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 5-Bromothiophen-2-yl-methyl C₁₁H₁₄BrNOS 296.21 CAS: 414875-34-6
4-(4-Bromophenyl)-piperidin-4-ol 4-Bromophenyl, 7-azaindole C₁₈H₁₈BrN₃O 380.26 Mp: 208–209°C; 75% yield
4-[(4-Chloro-2-fluoro-anilino)methyl] Chloro-fluorophenylamino C₁₂H₁₆ClFN₂O 258.72 Bioactive intermediate
LAS_52160953 Trimethylphenoxy, imidazole C₂₆H₃₄N₄O₂ 434.58 TgAPN2 binding: −8.6 kcal/mol
4-[(Furan-2-yl)methyl]piperidin-4-ol Furan C₁₀H₁₅NO₂ 181.23 Simpler heterocycle

Key Research Findings

  • Heterocycle Impact : Bromothiophene and thiophene derivatives (e.g., ) are common in medicinal chemistry due to their electronic properties, but substitution with nitrogen-rich heterocycles (e.g., azaindole in Compound 4) can enhance receptor affinity, as seen in dopamine D2 antagonists .
  • Halogen Effects: Bromine in the target compound may improve binding via hydrophobic/halogen interactions compared to non-halogenated analogs (e.g., Compound 5) .
  • Synthetic Accessibility : The target compound’s analogs are typically synthesized in moderate-to-high yields (48–87%) via nucleophilic substitution or condensation reactions .

Biological Activity

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromothiophene moiety and a piperidine ring, suggests various mechanisms of action and therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is C12H14BrN, with a molecular weight of approximately 252.15 g/mol. The compound features a hydroxyl group (-OH) at the fourth position of the piperidine ring, which may play a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values for related compounds suggest that the bromine substitution enhances antimicrobial efficacy compared to non-halogenated analogs.
  • Anticancer Activity :
    • Preliminary investigations into the anticancer potential of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol indicate that it may inhibit cell proliferation in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cancer progression.
    • A study on structurally similar compounds demonstrated activity against several human cancer cell lines, suggesting that this compound could be a valuable candidate for further development.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition assays reveal that structural modifications can significantly impact binding affinity and inhibitory potency.
    • Comparative studies have indicated that bromine substitution may enhance enzyme inhibitory activity compared to other halogenated derivatives.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of cell signaling pathways
Enzyme InhibitionCompetitive inhibition of AChE and urease

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various piperidine derivatives, 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol was tested against strains like Staphylococcus aureus and Escherichia coli. The results indicated an MIC value comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study: Anticancer Activity

Another study focused on the anticancer efficacy of related piperidine compounds against glioma cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, warranting further exploration into their therapeutic potential.

The biological activity of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol may be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Computational modeling predicts that the compound can form stable complexes with target enzymes and receptors, influencing their activity.
  • Structural Interactions : The presence of the bromine atom alters electronic properties, potentially enhancing interactions with biological macromolecules.

Q & A

Q. Q1. What are the recommended synthetic pathways for 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol, and how can purity be optimized during synthesis?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can react with 5-bromothiophene-2-carbaldehyde under basic conditions (e.g., NaHCO₃), followed by reduction to introduce the hydroxymethyl group. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >93% purity . Monitoring reaction progress using TLC and NMR spectroscopy ensures intermediate integrity.

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and stereochemistry?

Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles with mean (C–C) deviations ≤0.004 Å . Complementary techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups.
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and thiophene C-Br (550–600 cm⁻¹) stretches.
  • High-resolution MS : Validate molecular formula (C₁₀H₁₂BrNOS).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer: Discrepancies often arise from methodological variability. For antifungal assays, standardize protocols:

  • Broth dilution vs. agar diffusion : Broth dilution provides precise MIC values, while agar diffusion offers qualitative zone-of-inhibition data .
  • Control strains : Use ATCC-standardized fungal strains (e.g., Candida albicans ATCC 90028).
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituted analogs (e.g., trifluoromethyl vs. bromo substituents) .

Q. Q4. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in cross-coupling reactions?

Answer: Density Functional Theory (DFT) models predict reaction pathways. For Suzuki-Miyaura coupling, calculate:

  • Electrophilicity Index (ω) : Assess thiophene’s susceptibility to palladium insertion.
  • Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites (e.g., C-Br bond activation).
    Experimental validation via kinetic studies (e.g., monitoring Pd(0) oxidative addition rates) aligns with computational results .

Q. Q5. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties while avoiding commercial assay kits?

Answer:

  • Lipophilicity : Measure logP via shake-flask method (octanol/water partitioning).
  • Metabolic stability : Use liver microsomes (e.g., rat CYP450 isoforms) with LC-MS quantification of parent compound depletion.
  • Plasma protein binding : Employ equilibrium dialysis (phosphate buffer, pH 7.4) followed by HPLC-UV analysis .

Q. Q6. What methodological strategies are effective for analyzing stereochemical outcomes in piperidine ring functionalization?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Dynamic NMR : Detect ring-flipping barriers at variable temperatures (e.g., coalescence near 200 K) .

Q. Q7. How can conflicting crystallographic data on piperidine ring conformation be reconciled across studies?

Answer:

  • Conformational analysis : Compare chair vs. boat conformations using torsion angles (θ₁₀, θ₂₀) from SXRD.
  • Polymorphism screening : Recrystallize under varied conditions (e.g., DMF vs. ethanol) to isolate metastable forms.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving conformational preferences .

Methodological & Theoretical Integration

Q. Q8. How should a researcher align their experimental design with a conceptual framework to study this compound’s neuropharmacological potential?

Answer:

  • Theoretical basis : Link to serotonin (5-HT) receptor modulation, given structural analogs (e.g., fluorophenyl-piperidine derivatives) .
  • In vitro assays : Use CHO-K1 cells expressing human 5-HT₁A receptors; measure cAMP inhibition via ELISA.
  • Data interpretation : Apply Hill-Langmuir equations to calculate EC₅₀ and compare to reference agonists (e.g., buspirone) .

Q. Q9. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies of this compound?

Answer:

  • Probit analysis : Model mortality vs. log-dose for LD₅₀ determination.
  • Benchmark dose (BMD) : Use EPA’s BMDS software for threshold estimation.
  • Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to address variability .

Q. Q10. How can high-throughput screening (HTS) pipelines be adapted to study structure-activity relationships (SAR) of bromothiophene-piperidine analogs?

Answer:

  • Library design : Use combinatorial chemistry to vary substituents (e.g., Br → CF₃, CH₃O).
  • Automated assays : Implement 384-well plate fluorescence polarization for binding affinity (e.g., kinase targets).
  • Machine learning : Train QSAR models (e.g., Random Forest) on HTS data to predict novel bioactive analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.